molecular formula C17H19NO3 B5105881 N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide

N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide

Cat. No. B5105881
M. Wt: 285.34 g/mol
InChI Key: NIFHBKKMJNKORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide, also known as DDB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DDB is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide can induce cell death in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and inflammation, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have a range of other biochemical and physiological effects. For example, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This could make N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide for lab experiments is its relatively low toxicity. N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have low toxicity in vitro and in vivo, making it a safer alternative to other compounds that may be more toxic. Additionally, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments.
One limitation of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide is not fully understood, which could make it more difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide. One area of interest is in the development of new cancer therapies based on N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide. Researchers could explore the use of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide in combination with other compounds to enhance its anti-cancer effects. Additionally, further research could be done to better understand the mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide and how it interacts with other enzymes and pathways in the body. Finally, researchers could explore the use of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide in the treatment of other diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with 3,5-dimethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-8-12(2)10-13(9-11)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFHBKKMJNKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.